molecular formula C6H5Cl2NOS B2596642 (E)-N-[1-(2,5-dichlorothiophen-3-yl)ethylidene]hydroxylamine CAS No. 70957-86-7

(E)-N-[1-(2,5-dichlorothiophen-3-yl)ethylidene]hydroxylamine

Cat. No.: B2596642
CAS No.: 70957-86-7
M. Wt: 210.07
InChI Key: REIQWYVJTGMUMC-YCRREMRBSA-N
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Description

(E)-N-[1-(2,5-dichlorothiophen-3-yl)ethylidene]hydroxylamine is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[1-(2,5-dichlorothiophen-3-yl)ethylidene]hydroxylamine typically involves the condensation of 2,5-dichlorothiophene-3-carbaldehyde with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium acetate or pyridine, to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often employs large-scale condensation reactions. These processes are optimized for high yield and purity, using continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[1-(2,5-dichlorothiophen-3-yl)ethylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include oximes, amines, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-N-[1-(2,5-dichlorothiophen-3-yl)ethylidene]hydroxylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiophene-based compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a therapeutic agent.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of (E)-N-[1-(2,5-dichlorothiophen-3-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichlorothiophene: A precursor in the synthesis of (E)-N-[1-(2,5-dichlorothiophen-3-yl)ethylidene]hydroxylamine.

    Thiophene-2-carbaldehyde: Another thiophene derivative with similar synthetic applications.

    Thiophene-3-carboxylic acid: Used in the synthesis of various thiophene-based compounds.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its dichlorinated thiophene ring and imine functionality make it a versatile intermediate in organic synthesis and a potential candidate for various scientific applications.

Properties

IUPAC Name

(NE)-N-[1-(2,5-dichlorothiophen-3-yl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NOS/c1-3(9-10)4-2-5(7)11-6(4)8/h2,10H,1H3/b9-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIQWYVJTGMUMC-YCRREMRBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=C(SC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=C(SC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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